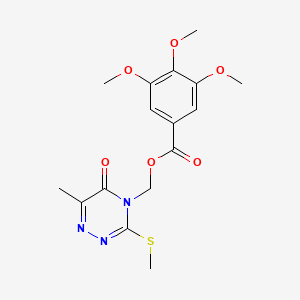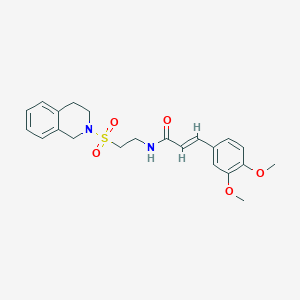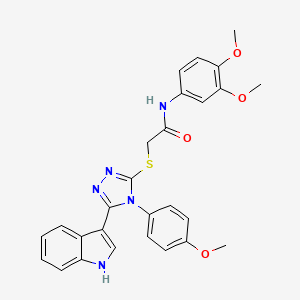![molecular formula C17H22N4OS B2697047 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198895-98-4](/img/structure/B2697047.png)
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine” is a complex organic molecule that contains a thiadiazole ring. Thiadiazole derivatives are known for their wide range of biological activities . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of similar thiadiazole derivatives often involves the reaction of appropriate precursors in the presence of a suitable catalyst . The exact synthesis process for this specific compound is not available in the retrieved papers.Chemical Reactions Analysis
Thiadiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in various cyclization reactions . The specific reactivity of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For thiadiazole derivatives, properties such as solubility, melting point, and boiling point can vary widely. Without specific experimental data, it’s difficult to predict the exact properties of this compound .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques
Research indicates various synthetic routes involving the cyclization of aminopyridines and chloro ketones to create compounds like imidazo[1,2-a]pyridines. Thiadiazoles and other derivatives are synthesized through multi-step processes including sulfoxide extrusion and treatment with different reagents, contributing to the broader field of heterocyclic chemistry (Starrett et al., 1989).
Biological Activities
The synthesized compounds have been studied for various biological activities. For example, certain compounds demonstrate cytoprotective properties in ethanol and HCl models, although significant antisecretory activity was not observed in gastric fistula rat models (Starrett et al., 1989).
Antimicrobial and Antifungal Properties
Antimicrobial Spectrum
Some synthesized compounds exhibit potent antimicrobial activities. For instance, a specific 3-chlorophenyl substituted compound showed notable effectiveness against various microbes (Kumar & Panwar, 2015).
Antifungal Activities
Research also explores the antifungal properties of these compounds. Their effectiveness against different fungal strains is a key area of study in medicinal chemistry (Kumar & Panwar, 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
- Potent Activities: Research shows that certain derivatives, especially those with electron-donating methoxy and methyl substitutions, exhibit excellent free radical scavenging effects. Additionally, compounds with electron-withdrawing substitutions have demonstrated significant cytotoxic and antimicrobial activities, suggesting their potential as anti-tumor and anti-microbial agents (Paulrasu et al., 2014).
Synthesis of Heterocyclic Derivatives
- Creation of New Derivatives: Studies involve the synthesis of new heterocyclic derivatives like pyrazolopyridine and thiazolo[5,4-c]pyridines. These compounds are crucial in the development of new pharmaceuticals and organic compounds with unique properties (Katner & Brown, 1990).
Insecticidal Properties
- Aphidicidal Activities: Some pyridine derivatives exhibit significant insecticidal activity, particularly against cowpea aphid. This demonstrates the potential application of these compounds in agriculture and pest control (Bakhite et al., 2014).
Other Applications
- Hypoglycemic Activity: Imidazopyridine thiazolidine-2,4-diones, designed from pyridines, have been evaluated for hypoglycemic activity. This indicates potential applications in diabetes treatment and related metabolic disorders (Oguchi et al., 2000).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Thiadiazole derivatives can exhibit a range of biological activities, which could potentially include toxicity. Therefore, appropriate safety precautions should be taken when handling this compound .
Direcciones Futuras
Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, investigate their biological activities, and develop them into effective therapeutic agents . The specific compound could be a subject of such research, given its complex structure and potential bioactivity.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-3-2-8-18-16(12)22-11-13-6-9-21(10-7-13)17-19-15(20-23-17)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZSGBCKOPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)


![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2696971.png)
![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)
![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)


![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

